2-Cyclopropyl-5-(3-methoxy-phenyl)thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-5-(3-methoxy-phenyl)thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are integral to various medicinally relevant molecules . This compound, with its unique structure, holds potential in multiple scientific and industrial applications.
Preparation Methods
The synthesis of 2-Cyclopropyl-5-(3-methoxy-phenyl)thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the cyclopropyl and methoxyphenyl groups. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the thiazole ring.
Substitution Reactions: Introduction of the cyclopropyl and methoxyphenyl groups through substitution reactions under controlled conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-Cyclopropyl-5-(3-methoxy-phenyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the reactive positions on the thiazole ring.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyclopropyl-5-(3-methoxy-phenyl)thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-(3-methoxy-phenyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and reactive positions allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives like:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Compared to these compounds, 2-Cyclopropyl-5-(3-methoxy-phenyl)thiazole-4-carboxylic acid is unique due to its specific substituents, which may confer distinct biological activities and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject for ongoing research and development.
Properties
Molecular Formula |
C14H13NO3S |
---|---|
Molecular Weight |
275.32 g/mol |
IUPAC Name |
2-cyclopropyl-5-(3-methoxyphenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C14H13NO3S/c1-18-10-4-2-3-9(7-10)12-11(14(16)17)15-13(19-12)8-5-6-8/h2-4,7-8H,5-6H2,1H3,(H,16,17) |
InChI Key |
NHIJFEKCTKVERA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(N=C(S2)C3CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.